4-(4-Isobutylphenyl)-1,3-thiazol-2-amine
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Overview
Description
"4-(4-Isobutylphenyl)-1,3-thiazol-2-amine" is a compound related to various derivatives of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. These derivatives are of significant interest due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology, excluding drug use and dosage information.
Synthesis Analysis
The synthesis of thiadiazole derivatives, including those similar to "4-(4-Isobutylphenyl)-1,3-thiazol-2-amine," involves cyclization reactions utilizing different starting materials and catalysts. For instance, ibuprofen derivative compounds have been prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3, showcasing the versatility in synthetic pathways for thiadiazole derivatives (Channar et al., 2019).
Scientific Research Applications
Anti-Inflammatory Activity
4-(4-Isobutylphenyl)-1,3-thiazol-2-amine and its derivatives have been studied for their potential anti-inflammatory properties. A study revealed that these compounds, especially N‐(3,5‐dimethylphenyl)‐4‐(4‐chlorophenyl)‐1,3‐thiazole‐2‐amine, exhibit potent anti-inflammatory activity by inhibiting 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis involved in inflammation-related diseases like asthma and rheumatoid arthritis (Suh et al., 2012).
Corrosion Inhibition
Thiazole derivatives, including 4-(4-Isobutylphenyl)-1,3-thiazol-2-amine, have been researched for their corrosion inhibition properties. Studies indicate their effectiveness in protecting materials like iron and copper from corrosion. Quantum chemical parameters and molecular dynamics simulations have been used to predict and understand their inhibition performances (Kaya et al., 2016); (Farahati et al., 2019).
Antimicrobial Activity
Research on 4-(4-Isobutylphenyl)-1,3-thiazol-2-amine derivatives has shown promising results in terms of antimicrobial activity. These compounds have been reported to exhibit moderate to high antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans (Kubba & Hameed A. Rahim, 2018).
Drug Delivery and Stabilization
There have been studies on the use of 4-(4-Isobutylphenyl)-1,3-thiazol-2-amine in drug delivery systems. One study involved creating a complex to increase its solubility and using it as a substrate for the deposit of gold nanoparticles. This research opens up potential applications in improving the delivery of drugs for therapy (Asela et al., 2017).
Safety And Hazards
Ibuprofen is generally considered safe for use but can cause side effects such as gastrointestinal irritation and kidney damage with long-term use5. The safety and hazards of “4-(4-Isobutylphenyl)-1,3-thiazol-2-amine” are not readily available in the literature.
Future Directions
Research into the synthesis of ibuprofen and its derivatives continues to be an active area of study. For example, new thiazolidine-4-one derivatives of ibuprofen have been synthesized as potential anti-inflammatory drugs6. Additionally, research is being conducted into more sustainable synthetic pathways to ibuprofen4.
properties
IUPAC Name |
4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-9(2)7-10-3-5-11(6-4-10)12-8-16-13(14)15-12/h3-6,8-9H,7H2,1-2H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFXFYBCBXWOGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357857 |
Source
|
Record name | 4-(4-isobutylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Isobutylphenyl)-1,3-thiazol-2-amine | |
CAS RN |
351982-44-0 |
Source
|
Record name | 4-(4-isobutylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 351982-44-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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